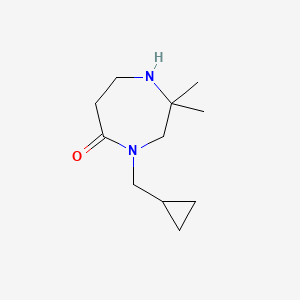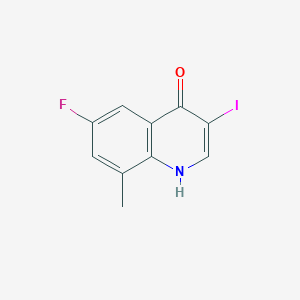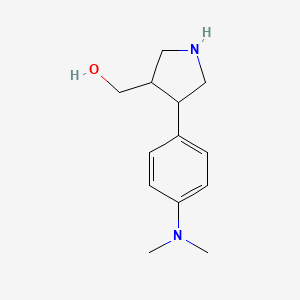
(4-(4-(ジメチルアミノ)フェニル)ピロリジン-3-イル)メタノール
説明
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
“(4-(4-(ジメチルアミノ)フェニル)ピロリジン-3-イル)メタノール”を含むピロリジン誘導体は、創薬において広く用いられています . ピロリジン環は、sp3混成のため、ファーマコフォア空間を効率的に探索できる飽和した骨格です . 環の非平面性により、分子の立体化学に寄与し、三次元(3D)の空間占有率を向上させます .
ヒト疾患の治療
ピロリジン環とその誘導体を特徴とする化合物は、様々なヒト疾患の治療に有効であることが報告されています . 例えば、一部のピロリジン誘導体は、炎症や疼痛に関与する重要な酵素であるCOX-2に対して阻害効果を示しています .
既製のピロリジン環の官能基化
“(4-(4-(ジメチルアミノ)フェニル)ピロリジン-3-イル)メタノール”は、既製のピロリジン環の官能基化のための出発物質として使用できます . このプロセスにより、様々な生物学的プロファイルを有する広範囲の化合物を合成することができます .
生物活性化合物の合成
“(4-(4-(ジメチルアミノ)フェニル)ピロリジン-3-イル)メタノール”中の4-ジメチルアミノフェニルフラグメントは、創薬において汎用性があることが実証されています . このフラグメントは、化合物の生物活性をもたらすか、またはそれを増強することができます .
材料科学
ピロリジン誘導体は、材料科学にも使用されています . これらは、複雑な材料の合成における構成要素として使用できます .
クロマトグラフィー
クロマトグラフィーの分野では、ピロリジン誘導体はキラル固定相として使用できます . これらは、キラルクロマトグラフィーにおけるエナンチオマーの分離に役立ちます .
作用機序
Target of Action
Compounds with a similar pyrrolidine structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a variety of interactions with biological targets, leading to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been shown to influence various biological activities, including antibacterial activity .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical parameters of a compound can be modified to obtain the best results for drug candidates .
生化学分析
Biochemical Properties
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, influencing their binding modes and biological profiles . Additionally, the dimethylamino group can enhance the compound’s solubility and binding affinity to target biomolecules.
Cellular Effects
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown cytotoxic effects against human pancreatic carcinoma and triple-negative breast cancer cell lines . These effects are mediated through the disruption of cell colony formation, migration, and growth of tumor spheroids . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions. Additionally, the dimethylamino group can enhance the compound’s binding affinity to target biomolecules, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability and degradation can influence its biological activity and efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxicity against cancer cell lines is dose-dependent, with higher concentrations leading to increased cell death . Additionally, threshold effects and potential toxicities at high doses should be carefully evaluated in preclinical studies.
Metabolic Pathways
(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The pyrrolidine ring’s structural properties allow for efficient exploration of metabolic pathways, contributing to the compound’s biological activity . The dimethylamino group can also affect the compound’s metabolic flux and metabolite levels, further influencing its pharmacokinetic profile.
Transport and Distribution
The transport and distribution of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structural properties allow for efficient transport across cellular membranes, contributing to its localization and accumulation within specific tissues . Additionally, the dimethylamino group can enhance the compound’s solubility and distribution within the body.
Subcellular Localization
The subcellular localization of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is influenced by its targeting signals and post-translational modifications. The compound’s structural properties allow for efficient targeting to specific compartments or organelles within the cell . This localization can affect the compound’s activity and function, further influencing its biological effects.
特性
IUPAC Name |
[4-[4-(dimethylamino)phenyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOBNPVVOGNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


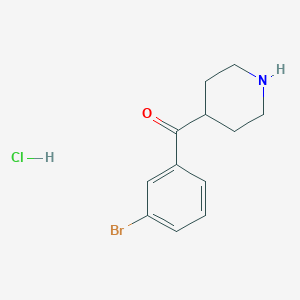
![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)
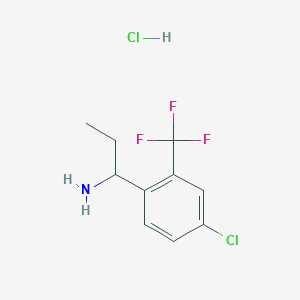
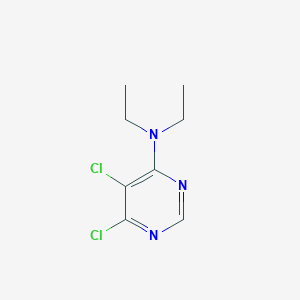
![3-[(Isopropylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1531635.png)
![2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol](/img/structure/B1531636.png)
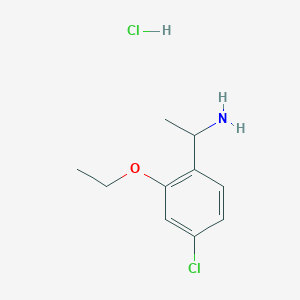
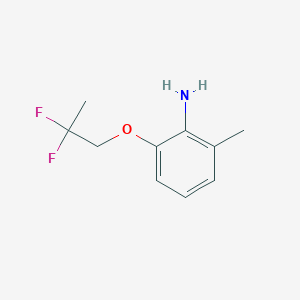
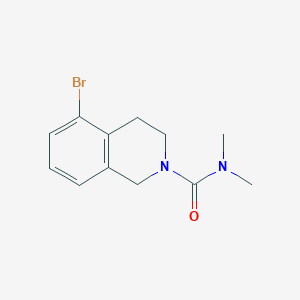
![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
